Moenocinol - 19953-93-6

Moenocinol

Catalog Number: EVT-1166025
CAS Number: 19953-93-6
Molecular Formula: C25H42O
Molecular Weight: 358.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Moenocinol is classified as a natural product derived from the Streptomyces ghanaensis bacterium. This compound is integral to the biosynthesis of moenomycins, which are known for their antibiotic properties, particularly their ability to inhibit bacterial cell wall synthesis by targeting transglycosylases .

Synthesis Analysis

The synthesis of moenocinol has been a subject of extensive research due to its structural complexity. Various methods have been employed to synthesize this compound:

Molecular Structure Analysis

Moenocinol's molecular structure is defined by its unique 25-carbon chain, which includes several stereogenic centers, contributing to its physical properties and biological activity. The structure can be summarized as follows:

  • Backbone: A central 3-phosphoglyceric acid backbone.
  • Lipid Tail: A 25-carbon isoprenoid chain linked via an ether bond.
  • Substituents: Variations in substituents on the tetrasaccharide portion lead to different analogs within the moenomycin family.

The presence of a quaternary carbon at C8 within the lipid tail is particularly notable as it deviates from the typical isoprene rule, adding complexity to its synthesis and function .

Chemical Reactions Analysis

Moenocinol participates in several chemical reactions that are critical to its function as part of moenomycin antibiotics:

  1. Hydrolysis: Upon hydrolysis, moenocinol can yield various derivatives that play roles in antibiotic activity.
  2. Transglycosylation Inhibition: Moenocinol's structure allows it to anchor within bacterial membranes, facilitating its interaction with transglycosylases—enzymes essential for peptidoglycan biosynthesis. This interaction inhibits bacterial cell wall formation, leading to cell lysis and death .
Mechanism of Action

The mechanism of action for moenocinol involves its incorporation into bacterial membranes due to its amphiphilic nature:

  • Membrane Insertion: The long lipid tail allows moenocinol to insert into bacterial membranes, presenting the oligosaccharide portion to transglycosylases.
  • Enzyme Inhibition: By binding tightly to these enzymes, moenocinol inhibits their activity, preventing proper cell wall synthesis and ultimately leading to bacterial cell death.

This mechanism highlights both the potential therapeutic applications and limitations due to hemolytic activity observed with certain analogs .

Physical and Chemical Properties Analysis

Moenocinol exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 382.6 g/mol.
  • Solubility: Its amphiphilic nature allows it to be soluble in both aqueous and organic solvents.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties are crucial for understanding its behavior in biological systems and its potential applications in medicine .

Applications

Moenocinol has significant scientific applications, particularly in microbiology and pharmacology:

  1. Antibiotic Development: Its role as a precursor in the biosynthesis of moenomycins makes it valuable for developing new antibiotics against resistant bacterial strains.
  2. Research Tool: Moenocinol serves as a model compound for studying membrane interactions and enzyme inhibition mechanisms.

The ongoing research into its analogs aims to optimize pharmacokinetic properties while minimizing adverse effects, enhancing its potential therapeutic applications .

Introduction to Moenocinol

Chemical Identity and Structural Properties of Moenocinol

Moenocinol ((2E,6E,10E,14R)-2,6,10,14,18-pentamethylicosa-2,6,10,18-tetraen-15-ol) is a C₂₅ isoprenoid alcohol characterized by a specific stereochemistry and polyene system. Its molecular formula is C₂₅H₄₂O (molecular weight: 358.61 g/mol), featuring:

  • A conserved tertiary alcohol group at C15, essential for biological activity.
  • Four trans-configured double bonds at positions C2–C3, C6–C7, C10–C11, and C18–C19, creating a conjugated system.
  • A branched methyl group at C14 (R-configuration confirmed via synthesis) [1] [4].
  • High hydrophobicity (logP ≈ 8.5), facilitating membrane integration [1].

Structural studies confirm that moenocinol’s lipid chain mirrors the undecaprenyl moiety of bacterial Lipid II substrates, enabling competitive binding to peptidoglycan glycosyltransferases (PGTs). Modifications to its terminal hydroxyl group—such as oxidation—abolish antibacterial activity, underscoring its role in membrane anchoring [1] [5]. Diumycinol, a moenocinol isomer with altered double-bond positioning, occurs in antibiotics like AC326-α but exhibits reduced potency [1].

Table 1: Key Structural Features of Moenocinol

PropertyDescription
Systematic Name(2E,6E,10E,14R)-2,6,10,14,18-Pentamethylicosa-2,6,10,18-tetraen-15-ol
Molecular FormulaC₂₅H₄₂O
CAS Registry Number11006-30-9
Key Functional GroupsTertiary alcohol (C15-OH), conjugated tetraene system
Stereochemical CenterR-configuration at C14
Bioactivity DeterminantPristine C15-OH; oxidation inactivates antibiotic function

Biosynthetic Pathways in Natural Sources

Moenocinol biosynthesis occurs exclusively in Actinobacteria (notably Streptomyces spp.) via the mevalonate pathway. Genomic analyses of moenomycin biosynthetic gene clusters (BGCs) reveal conserved enzymes governing its assembly:

  • Isoprenoid Precursor Supply: Acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the mevalonate-dependent pathway [1] [6].
  • Chain Elongation: trans-Prenyltransferases (e.g., MoeO5) catalyze sequential additions of C5 units to form a C25 farnesylgeranyl diphosphate (FGPP) backbone [1].
  • Hydroxylation: A dedicated cytochrome P450 oxidase introduces the C15-OH group, a step critical for biological activity [1].
  • Attachment to Glycolipid Core: The completed moenocinol chain is coupled to a phosphoglycolipid scaffold via a 3-phosphoglycerate linker (Unit G), forming the intact moenomycin structure [1] [10].

BGC comparisons across 20 actinobacterial strains identify variations in tailoring enzymes (e.g., dehydrogenases, methyltransferases) that generate structural analogs like diumycinol. Notably, Actinoplanes teichomyceticus possesses putative diumycinol-synthesizing enzymes absent in other producers [1]. Metabolic engineering of Streptomyces strains via overexpression of amidotransferases (e.g., moeH5) has enabled in vivo production of non-natural moenocinol derivatives, though yields remain low [1].

Table 2: Biosynthesis of Moenocinol: Natural vs. Engineered Approaches

Biosynthetic StageNatural PathwayEngineering Strategies
Precursor SupplyMevalonate pathway in StreptomycesHeterologous MVA pathway expression in E. coli
Chain Assemblytrans-Prenyltransferase (MoeO5)Combinatorial enzymology with mutant premyltransferases
FunctionalizationP450-mediated C15 hydroxylationDirected evolution of hydroxylases
Structural DiversificationLimited to native BGC tailoring enzymesPrecursor-directed feeding; enzyme engineering

Historical Context of Discovery and Early Research

Moenocinol was first identified in the 1960s as the lipid component of moenomycin A, isolated from Streptomyces ghanaensis cultures. Initial structural elucidation efforts were hampered by the compound’s sensitivity to oxidation and lack of crystallinity. By the 1980s, degradation studies and nuclear magnetic resonance (NMR) spectroscopy revealed its isoprenoid nature, though stereochemical ambiguity persisted [1] [10].

A landmark 1987 total synthesis by Welzel et al. confirmed moenocinol’s absolute configuration as 14R. Their route employed iterative Wittig reactions and stereoselective carbonyl reductions to assemble the tetraene system, establishing C14 as a chiral center [2]. This achievement enabled pharmacological studies proving moenocinol’s indispensability for membrane anchoring—a finding that redirected antibiotic design toward preserving the intact lipid chain [4] [5].

The 2000s saw advanced analytical techniques refine structural understanding:

  • Multistage Mass Spectrometry: Characteristic [M−H]⁻ ions and 428 Da fragment (moenocinol loss) became diagnostic for moenomycins in complex mixtures [10].
  • Cryo-EM/X-ray Crystallography: Revealed moenocinol’s insertion into the hydrophobic pocket of PGTs, mimicking Lipid II [1].

Flavomycin (a commercial moenomycin complex) was approved as an animal growth promoter in the 1970s, though its clinical use was limited by poor oral bioavailability. Current efforts focus on semi-synthetic analogs retaining moenocinol while optimizing the carbohydrate domain for human therapeutics [1] [10].

Key Advances in Moenocinol Research

YearMilestoneSignificance
1960sIsolation from S. ghanaensisInitial structural proposals
1987Total synthesis by Welzel et al. [2]Confirmed C14 stereochemistry and tetraene geometry
2007Julia-Kocienski olefination synthesis [4]Enabled efficient analog production
2010Structural studies of PGT binding [5]Validated membrane-anchoring mechanism
2022BGC mining in Actinoplanes [1]Revealed diumycinol biosynthetic enzymes

Properties

CAS Number

19953-93-6

Product Name

Moenocinol

IUPAC Name

(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol

Molecular Formula

C25H42O

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17-

InChI Key

OIQGIUGCYRSAKT-RSYGDTPCSA-N

SMILES

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C

Synonyms

moenocinol

Canonical SMILES

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.